- Pd-Catalyzed C-H activation/oxidative cyclization of acetanilide with norbornene: concise access to functionalized indolines, Chemical Communications (Cambridge, 2014, 50(61), 8370-8373

Cas no 93-26-5 (N-(2-Methoxyphenyl)acetamide)

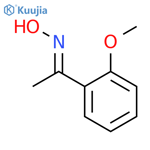

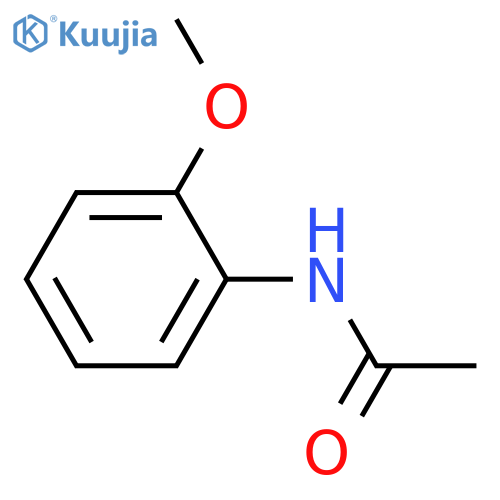

N-(2-Methoxyphenyl)acetamide structure

Produktname:N-(2-Methoxyphenyl)acetamide

N-(2-Methoxyphenyl)acetamide Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- N-(2-Methoxyphenyl)acetamide

- o-Acetanisidide

- o-Methoxyacetanilide

- o-Acetanisidine

- 2-Methoxyacetanilide

- 2'-Methoxyacetanilide

- Acetamide, N-(2-methoxyphenyl)-

- Acetanilide, 2'-methoxy-

- Acetyl-O-anisidine

- N-Acetyl-o-anisidine

- 2-ACETAMIDOANISOLE

- Acetamide, N-(methoxyphenyl)-

- N-ACETYL-ORTHO-ANISIDINE

- FGOFNVXHDGQVBG-UHFFFAOYSA-N

- N-(2-METHOXYPHENYL) ACETAMIDE

- Q63392790

- Aceto-o-anisidine

- NSC4004

- PubChem3319

- N-acetyl-2-anisidine

- 2-(Acetyla

- N-(2-Methoxyphenyl)acetamide (ACI)

- o-Acetanisidide (6CI, 7CI, 8CI)

- 2-(Acetylamino)anisole

- 2-N-Acetylaminomethoxybenzene

- 2′-Methoxyacetanilide

- N-Acetyl-2-methoxyaniline

- NSC 4004

- MFCD00026117

- SDCCGMLS-0033745.P002

- NS00039539

- N-(2-methoxyphenyl)-acetamide

- AKOS000498231

- o-Acetanisidide;N-(2-Methoxyphenyl)acetamide

- WLN: 1VMR BO1

- SCHEMBL171580

- N-(2-Methoxyphenyl)acetamide, 95%

- N-(2-Methoxyphenyl)acetamide #

- DTXSID0052623

- SY107302

- W-109344

- 93-26-5

- BRN 2091808

- UNII-LPJ345W2VY

- SMR000054976

- LPJ345W2VY

- N-(2-Methoxy-phenyl)-acetamide

- AE-641/00783050

- STL169049

- AI3-00799

- AS-59474

- MLS000105047

- A0018

- NSC-4004

- CHEMBL1880779

- HMS2339K05

- CS-0313101

- EINECS 202-233-5

- HMS1577L04

- CHEBI:143106

- D88200

- InChI=1/C9H11NO2/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11

- Z27797377

- Cambridge id 5137141

-

- MDL: MFCD00026117

- Inchi: 1S/C9H11NO2/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11)

- InChI-Schlüssel: FGOFNVXHDGQVBG-UHFFFAOYSA-N

- Lächelt: O=C(C)NC1C(OC)=CC=CC=1

- BRN: 2091808

Berechnete Eigenschaften

- Genaue Masse: 165.07900

- Monoisotopenmasse: 165.079

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 12

- Anzahl drehbarer Bindungen: 2

- Komplexität: 159

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- XLogP3: 1.1

- Tautomerzahl: 3

- Topologische Polaroberfläche: 38.3

Experimentelle Eigenschaften

- Farbe/Form: Powder

- Dichte: 1.1603 (rough estimate)

- Schmelzpunkt: 85.0 to 89.0 deg-C

- Siedepunkt: 303-305 °C(lit.)

- Flammpunkt: 138

- Brechungsindex: 1.5839 (estimate)

- PSA: 38.33000

- LogP: 1.72660

- FEMA: 2768

N-(2-Methoxyphenyl)acetamide Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H302-H315-H319

- Warnhinweis: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: 22-36/37/38

- Sicherheitshinweise: S26-S36

- RTECS:AE8280000

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:Halten Sie es fest verschlossen. Kühl und trocken lagern.

- Risikophrasen:R36/37/38

N-(2-Methoxyphenyl)acetamide Zolldaten

- HS-CODE:2924299090

- Zolldaten:

China Zollkodex:

2924299090Übersicht:

Andere zyklische Amide (einschließlich zyklischer Carbamate)(einschließlich ihrer Derivate sowie ihrer Salze). MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:30,0%

Deklarationselemente:

Produktname, Bauteilinhalt, Verwendung zu, Verpackung

Zusammenfassung:

299299090. andere zyklische Amide (einschließlich zyklische Carbamate) und ihre Derivate; Salze davon. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:30,0%

N-(2-Methoxyphenyl)acetamide Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N19830-5mg |

O-Acetanisidide |

93-26-5 | 5mg |

¥252.0 | 2021-09-08 | ||

| Enamine | EN300-15542-2.5g |

N-(2-methoxyphenyl)acetamide |

93-26-5 | 2.5g |

$149.0 | 2023-02-09 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | RL569-5g |

N-(2-Methoxyphenyl)acetamide |

93-26-5 | 98.0%(LC&N) | 5g |

¥176.0 | 2022-07-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | RL569-100g |

N-(2-Methoxyphenyl)acetamide |

93-26-5 | 98.0%(LC&N) | 100g |

¥1822.0 | 2022-07-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | RL569-25g |

N-(2-Methoxyphenyl)acetamide |

93-26-5 | 98.0%(LC&N) | 25g |

¥649.0 | 2022-07-28 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A865878-25g |

o-Acetanisidide |

93-26-5 | ≥98% | 25g |

¥139.00 | 2022-09-29 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159959-500g |

N-(2-Methoxyphenyl)acetamide |

93-26-5 | >98.0%(HPLC)(N) | 500g |

¥1259.90 | 2023-09-01 | |

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80541-5mg |

N-(2-Methoxyphenyl)acetamide |

93-26-5 | 98.0% | 5mg |

¥100 | 2021-05-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A865878-100g |

o-Acetanisidide |

93-26-5 | ≥98% | 100g |

¥419.00 | 2022-09-29 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159959-100g |

N-(2-Methoxyphenyl)acetamide |

93-26-5 | >98.0%(HPLC)(N) | 100g |

¥405.90 | 2023-09-01 |

N-(2-Methoxyphenyl)acetamide Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; rt

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Catalysts: Cadmium oxide ; 10 min, 80 °C

1.2 Solvents: Water

1.2 Solvents: Water

Referenz

- Microwave-assisted synthesis of nano-sized cadmium oxide as a new and highly efficient catalyst for solvent free acylation of amines and alcohols, Asian Journal of Chemistry, 2010, 22(4), 2554-2564

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Boron trifluoride etherate , Iodobenzene diacetate Solvents: Acetonitrile ; 30 min, 70 °C

1.2 5 min, 70 °C; 70 °C → rt

1.3 Reagents: Sodium sulfite Solvents: Water ; rt

1.2 5 min, 70 °C; 70 °C → rt

1.3 Reagents: Sodium sulfite Solvents: Water ; rt

Referenz

- Hypervalent Iodine-Mediated Beckmann Rearrangement of Ketoximes, Synlett, 2018, 29(11), 1465-1468

Synthetic Routes 4

Reaktionsbedingungen

1.1 Catalysts: Boron trifluoride etherate Solvents: Acetonitrile ; 3 h, reflux

Referenz

- A mild and highly efficient catalyst for Beckmann rearrangement, BF3.OEt2, Chinese Journal of Chemistry, 2011, 29(5), 947-950

Synthetic Routes 5

Reaktionsbedingungen

1.1 Catalysts: 1,1′-(3,3-Dichloro-1-cyclopropene-1,2-diyl)bis[benzene] , Zinc chloride Solvents: Acetonitrile ; rt; 1 h, reflux

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referenz

- Cyclopropenium ion catalysed Beckmann rearrangement, Chemical Communications (Cambridge, 2010, 46(31), 5808-5810

Synthetic Routes 6

Reaktionsbedingungen

1.1 Catalysts: 2920873-90-9 Solvents: Water ; 1 min, rt

Referenz

- Nickel ion-containing DABCO based ionic liquid: an efficient catalyst for the convenient chemoselective reduction of nitroarenes, N-acetylation of arylamines, and one-pot reductive acetylation of nitroarenes, Journal of Molecular Structure, 2023, 1285,

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Boron trifluoride etherate , Iodobenzene diacetate Solvents: Acetonitrile ; 30 min, 70 °C

1.2 5 min, 70 °C

1.2 5 min, 70 °C

Referenz

- The Reaction of Ketoximes with Hypervalent Iodine Reagents: Beckmann Rearrangement and Hydrolysis to Ketones, Synthesis, 2022, 54(18), 4095-4103

Synthetic Routes 8

Reaktionsbedingungen

1.1 Catalysts: Cyanuric chloride , Zinc chloride Solvents: Acetonitrile ; 1 h, reflux

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referenz

- Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst, Journal of the American Chemical Society, 2005, 127(32), 11240-11241

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide , Oxygen Catalysts: Gold, compd. with palladium (6:1) , Resin 717 Solvents: Water ; 24 h, 40 °C

Referenz

- Aerobic oxidative coupling of alcohols and amines over Au-Pd/resin in water: Au/Pd molar ratios switch the reaction pathways to amides or imines, Green Chemistry, 2013, 15(10), 2680-2684

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Sulfonyl fluoride Solvents: Acetonitrile ; 30 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt

Referenz

- SO2F2-Activated Efficient Beckmann Rearrangement of Ketoximes for Accessing Amides and Lactams, European Journal of Organic Chemistry, 2019, 2019(30), 4911-4915

Synthetic Routes 11

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; 20 min, rt

Referenz

- Monoprotected L-Amino Acid (L-MPAA), Accelerated Bromination, Chlorination, and Iodination of C(sp2)-H Bonds by Iridium(III) Catalysis, Chemistry - A European Journal, 2017, 23(29), 7031-7036

Synthetic Routes 12

Reaktionsbedingungen

1.1 Catalysts: Silica (chlorinated, mesoporous) Solvents: Toluene ; 2 h, reflux

Referenz

- Novel periodic mesoporous silica chlorides (PMSCl) with 2D P6mm hexagonal structures: efficient catalysts for the Beckmann rearrangement, Synlett, 2010, (13), 2019-2023

Synthetic Routes 13

Reaktionsbedingungen

1.1 Catalysts: Oxobis(1,1,1-trifluoromethanesulfonato-κO)zirconium Solvents: Acetonitrile ; 1 min, rt

Referenz

- Zirconyl triflate: a new, highly efficient and reusable catalyst for acetylation and benzoylation of alcohols, phenols, amines and thiols with acetic and benzoic anhydrides, Journal of the Iranian Chemical Society, 2009, 6(3), 523-532

Synthetic Routes 14

Reaktionsbedingungen

1.1 Solvents: Dichloromethane , 1,1,1,3,3,3-Hexafluoro-2-propanol ; 12 h, rt

Referenz

- Silica gel-promoted synthesis of amide by rearrangement of oxime under visible light, Tetrahedron Letters, 2023, 114,

Synthetic Routes 15

Reaktionsbedingungen

1.1 Catalysts: (T-4)-[2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-κN)(methylthio)methyl]-3,5-dimethyl-… Solvents: Dichloromethane , 1,1,1,3,3,3-Hexafluoro-2-propanol ; 22 h, rt

Referenz

- BODIPY Photocatalyzed Beckmann Rearrangement and Hydrolysis of Oximes under Visible Light, Journal of Organic Chemistry, 2022, 87(18), 11958-11967

Synthetic Routes 16

Reaktionsbedingungen

1.1 Catalysts: Zinc oxide (ZnO) ; 4 h, 80 °C

Referenz

- Morphology of ZnO triggered versatile catalytic reactions towards CO2 fixation and acylation of amines at optimized reaction conditions, Molecular Catalysis, 2020, 493,

Synthetic Routes 17

Reaktionsbedingungen

1.1 Catalysts: Cyanuric chloride Solvents: 1H-Imidazolium, 3-hexyl-1-methyl-, perchlorate (1:1) ; 1.75 h, 60 °C

Referenz

- Beckmann rearrangement of oximes catalyzed by cyanuric chloride in ionic liquids, Synlett, 2008, (6), 908-910

Synthetic Routes 18

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; 20 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Referenz

- Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactions, Organic & Biomolecular Chemistry, 2022, 20(12), 2392-2396

Synthetic Routes 19

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane

Referenz

- Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex, Journal of the American Chemical Society, 2002, 124(21), 6043-6048

Synthetic Routes 20

Reaktionsbedingungen

1.1 Reagents: Triethylamine , 1H-Imidazolium, 3-(fluorosulfonyl)-1,2-dimethyl-, 1,1,1-trifluoromethanesulfonat… Solvents: Acetonitrile ; 10 min, rt

Referenz

- The stable ''F-SO2+'' donor provides a mild and efficient approach to nitriles and amides, RSC Advances, 2022, 12(51), 33064-33068

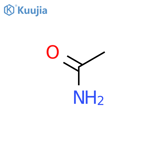

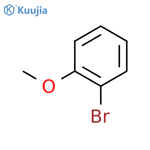

N-(2-Methoxyphenyl)acetamide Raw materials

- Acetamide

- ETHANONE, 1-(2-METHOXYPHENYL)-, OXIME, (E)-

- Ethanone,1-(2-methoxyphenyl)-, oxime

- 2-Bromoanisole

N-(2-Methoxyphenyl)acetamide Preparation Products

N-(2-Methoxyphenyl)acetamide Verwandte Literatur

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

93-26-5 (N-(2-Methoxyphenyl)acetamide) Verwandte Produkte

- 581-08-8(N-(2-Ethoxyphenyl)acetamide)

- 6375-47-9(3-Amino-4-methoxyacetanilide)

- 17026-81-2(N-(3-Amino-4-ethoxyphenyl)acetamide)

- 6962-44-3(N-(2-Methoxy-5-methylphenyl)-acetamide)

- 23042-75-3(2',4'-Dimethoxyacetanilide)

- 749920-54-5(2-chloro-6-fluoro-quinoline-3-carbaldehyde)

- 2680839-54-5(4-bromo-1-methyl-3-(2,2,2-trifluoroacetamido)methyl-1H-pyrazole-5-carboxylic acid)

- 1167056-77-0(2-fluoro-1,3-thiazole-5-carboxylic acid)

- 1895615-41-4(5-(2-fluoroethoxy)-2,3-dihydro-1H-indole)

- 1239363-40-6(1-Cyclopropyl-4-iodo-1H-pyrazole)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:93-26-5)N-(2-Methoxyphenyl)acetamide

Reinheit:99%

Menge:500g

Preis ($):386.0